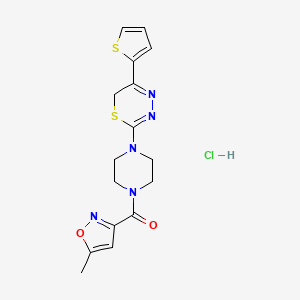

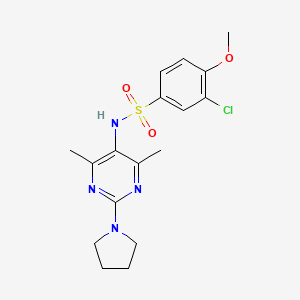

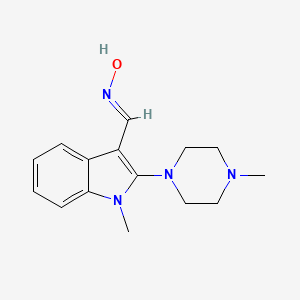

2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinoline derivatives, such as “2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide”, are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the synthesis of quinoline and its analogues .科学的研究の応用

1. Synthesis and Potential Therapeutic Applications

A study by Yang et al. (2017) discusses the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and similar structures, which are relevant to 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide. These compounds can form coordinate bonds with metal ions like Mn(II) and Fe(II) and are potentially useful for targeted delivery of nitric oxide to biological sites such as tumors. The release of nitric oxide can be triggered by irradiation with long-wavelength light, indicating potential therapeutic applications in cancer treatment (Yang et al., 2017).

2. Coordination Behavior and Biological Interactions

The work of Omondi et al. (2021) explores carboxamide palladium(II) complexes, including N-(quinolin-8-yl)picolinamide and related structures. These complexes show significant interaction with DNA and proteins, such as bovine serum albumin, indicating their potential in biochemical applications. The study also reports the in vitro cytotoxic activities of these complexes against various cancer cell lines, suggesting their relevance in cancer research (Omondi et al., 2021).

3. Corrosion Inhibition Properties

Erami et al. (2019) investigated the use of carboxamide ligands, including N-(quinolin-8-yl)quinoline-2-carboxamide, as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings suggest that such compounds can act effectively as corrosion inhibitors, which is important in industrial applications, particularly in metal protection and preservation (Erami et al., 2019).

4. Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

Research by Degorce et al. (2016) on a series of 3-quinoline carboxamides, which are structurally similar to 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide, reveals their potential as inhibitors of ATM kinase. These compounds have been optimized for oral administration and could be significant in the study of diseases related to ATM kinase malfunction, such as ataxia telangiectasia (Degorce et al., 2016).

特性

IUPAC Name |

2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-2-22-17-13(8-5-11-19-17)16(21)20-14-9-3-6-12-7-4-10-18-15(12)14/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSVXXZZMAYBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402648.png)

![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2402654.png)

![Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2402658.png)

![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2402660.png)